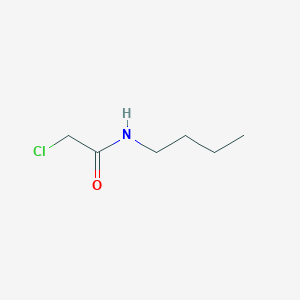

正丁基-2-氯乙酰胺

描述

Synthesis Analysis

The synthesis of n-Butyl-2-chloroacetamide and its derivatives primarily involves chloroacetylation of corresponding amines. For example, the synthesis of various N-aryl 2-chloroacetamides is achieved through the chloroacetylation of aryl amine, highlighting the versatility and reactivity of these compounds towards nucleophiles, leading to the formation of diverse heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene (Abdel‐Latif et al., 2020).

Molecular Structure Analysis

The molecular structure and vibrational characteristics of chloroacetamides have been extensively studied through spectroscopic methods and quantum chemical investigations. For instance, N-(2-methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA) have been synthesized and analyzed to understand the influence of methyl groups on the characteristic frequencies of the amide group, showcasing the impact of substituents on molecular structure (Arjunan et al., 2009).

Chemical Reactions and Properties

Chloroacetamides exhibit a wide range of chemical reactivity, making them valuable in various chemical transformations. The chemical reactivity of these compounds is attributed to the easy replacement of the chlorine atom by nucleophiles, facilitating the synthesis of a diverse array of heterocyclic compounds. This reactivity is crucial for developing synthetic methodologies in organic chemistry (Abdel‐Latif et al., 2020).

Physical Properties Analysis

The physical properties of chloroacetamides, such as melting points, boiling points, solubility, and stability, are determined by their molecular structure. The presence of chloro and amide functional groups significantly influences these properties, affecting their applicability in various domains.

Chemical Properties Analysis

The chemical properties of n-Butyl-2-chloroacetamide, including acidity, basicity, reactivity towards nucleophiles, and participation in cyclization reactions, are central to their utility in organic synthesis. These properties are explored through detailed spectroscopic and computational studies, providing insights into their behavior in chemical processes (Arjunan et al., 2009).

科学研究应用

氯乙酰胺的亲脂性和药代动力学的预测:

- 这项研究考察了 N-(取代苯基)-2-氯乙酰胺的生物学潜力。它探索了使用化学计量学方法来预测影响这些化合物生物活性的性质,这在临床前研究中至关重要 (Vastag、Apostolov 和 Matijević,2018 年)。

除草剂应用:

- 对阿拉氯和异丙甲草胺等氯乙酰胺的研究表明,它们可用作除草剂,用于控制各种作物中的杂草。这项研究表明了它们在农业环境中的选择性和有效性 (Weisshaar 和 Böger,1989 年)。

合成中的化学反应性:

- 一项研究探索了镍金属前体与氯乙酰胺衍生物的反应性,产生具有在交叉偶联反应中催化潜在应用的各种化合物。这证明了氯乙酰胺在合成化学中的作用 (Nagar 等,2020 年)。

生物降解和环境影响:

- 由高海拔芽孢杆菌对丁草胺(一种氯乙酰胺除草剂)的生物降解的研究突出了环境影响和潜在的生物修复策略。这对于了解氯乙酰胺使用对生态造成的后果非常重要 (Kaur 和 Goyal,2020 年)。

色谱和计算评估:

- 一项研究重点关注 N-(取代苯基)-2-氯乙酰胺的亲脂性,评估其潜在的生物活性。这项研究对于药物设计和制药应用非常重要 (Apostolov、Vastag、Matijević 和 Petrović,2015 年)。

微生物菌株的生物降解:

- 一项关于 Ammoniphilus sp. JF 降解丁草胺能力的研究突出了微生物在氯乙酰胺污染环境的生物修复中的潜力 (Singh 和 Kadapakkam Nandabalan,2018 年)。

安全和危害

未来方向

作用机制

Target of Action

This compound is a unique chemical used in early discovery research

Mode of Action

It’s known that many chloroacetamide herbicides inhibit early plant development by inhibiting the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes

Biochemical Pathways

It’s known that some chloroacetamide herbicides affect the biosynthesis of vlcfas . The degradation pathway of similar chloroacetamide herbicides in aerobic bacteria is mainly initiated by an N/C-dealkylation reaction, followed by aromatic ring hydroxylation and cleavage processes . In anaerobic bacteria, dechlorination is the initial reaction .

Pharmacokinetics

The compound has a molecular weight of 149.62 , which may influence its absorption and distribution

Result of Action

It’s known that chloroacetamide herbicides can have toxic effects on non-target organisms

Action Environment

Environmental factors can influence the action, efficacy, and stability of n-Butyl-2-chloroacetamide. For example, the degradation efficiency of similar chloroacetamide herbicides was observed to be highest at a culture time of 5 days, an initial substrate concentration of 50 mg/L, pH 6.98, and 30.1 °C . .

属性

IUPAC Name |

N-butyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFKFOPYRYZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277217 | |

| Record name | n-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5349-24-6 | |

| Record name | 5349-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylchloroacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UR7NWC4RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

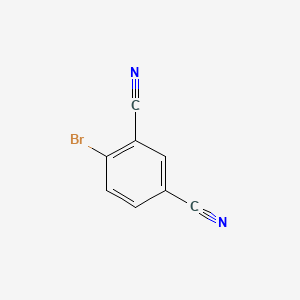

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

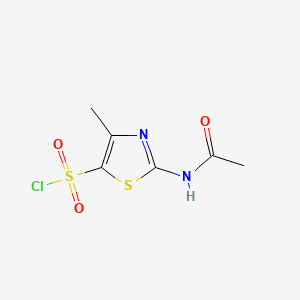

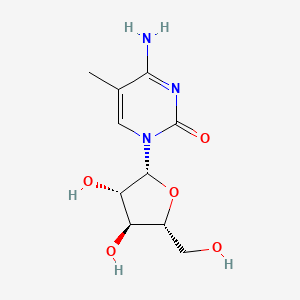

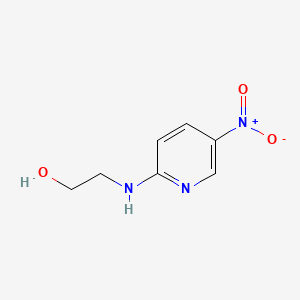

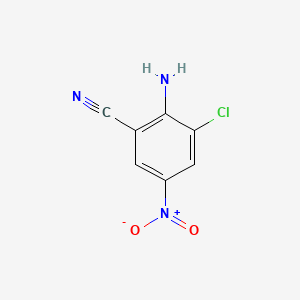

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)